3-Amino-1-cyclohexylpiperidin-2-one
Overview
Description
3-Amino-1-cyclohexylpiperidin-2-one is a chemical compound that belongs to the class of piperidones It is characterized by a piperidine ring with an amino group at the third position and a cyclohexyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclohexylpiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-Cbz-protected L-ornithinol with galactose oxidase and imine reductase in a multi-enzyme cascade can yield the desired compound . This method ensures high enantiopurity and prevents racemization of intermediates.
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient and scalable synthetic routes. The use of biocatalytic methodologies, such as enzyme cascades, has proven to be effective in producing this compound with high yield and purity . These methods are advantageous due to their sustainability and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclohexylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of substituted piperidones.
Scientific Research Applications
3-Amino-1-cyclohexylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: The compound is utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclohexylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules . This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Aminopiperidine-2-one: A similar compound with a piperidine ring and an amino group at the third position.
3-Aminoazepane: Another related compound with a seven-membered ring structure.
Uniqueness
3-Amino-1-cyclohexylpiperidin-2-one is unique due to the presence of the cyclohexyl group at the first position of the piperidine ring. This structural feature imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds.
Properties
IUPAC Name |
3-amino-1-cyclohexylpiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h9-10H,1-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFPMJJSKRRNPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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